molecular formula C15H14N4O4 B2762542 N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941895-36-9

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2762542
CAS RN: 941895-36-9
M. Wt: 314.301
InChI Key: HXMMMWLQYUWCNG-UHFFFAOYSA-N
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Description

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as MNPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPO is a heterocyclic compound that contains both nitro and pyridine groups, making it a useful tool in the study of biological systems.

Scientific Research Applications

Synthesis and Chemical Properties

N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound involved in various synthetic chemical reactions, demonstrating the potential for creating a range of chemical derivatives and substances. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed for the synthesis of di- and mono-oxalamides. This method provides a new formula for both anthranilic acid derivatives and oxalamides, indicating the versatility of related compounds in chemical synthesis (Mamedov et al., 2016).

Biological Evaluation and Potential Applications

Compounds related to N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide have been synthesized and evaluated for their pharmacological activities. For instance, Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone have shown potential as antidepressant and nootropic agents. This highlights the possible application of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide in developing central nervous system (CNS) active agents (Thomas et al., 2016).

Catalysis and Chemical Reactions

N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been found to be an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature. This demonstrates the utility of compounds similar to N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide in facilitating chemoselective reactions, potentially leading to the formation of a wide range of N-arylation products (Bhunia et al., 2022).

properties

IUPAC Name

N'-(4-methyl-2-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10-2-3-12(13(8-10)19(22)23)18-15(21)14(20)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMMMWLQYUWCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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